molecular formula C8H17N3O2 B1407438 L-Norvalinamide, L-alanyl- CAS No. 1841303-72-7

L-Norvalinamide, L-alanyl-

Cat. No.: B1407438
CAS No.: 1841303-72-7
M. Wt: 187.24 g/mol
InChI Key: IDRDPRCHSIGJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Norvalinamide, L-alanyl- is a dipeptide compound composed of L-norvalinamide and L-alanine Dipeptides like this one are formed by the linkage of two amino acids through a peptide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Norvalinamide, L-alanyl- typically involves the coupling of L-norvalinamide with L-alanine. This can be achieved through various methods, including chemical synthesis and enzymatic processes. One common approach is the use of peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine (NMM) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of dipeptides like L-Norvalinamide, L-alanyl- can be achieved through biotechnological methods. For example, immobilized Escherichia coli expressing amino acid ester acyltransferase has been used for the continuous production of dipeptides. This method offers high efficiency and stability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Norvalinamide, L-alanyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the dipeptide, while reduction may produce reduced forms of the compound.

Scientific Research Applications

L-Norvalinamide, L-alanyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Norvalinamide, L-alanyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in peptide synthesis and degradation. Additionally, it may influence cellular metabolism and protein synthesis by providing essential amino acids .

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with similar applications in biochemistry and medicine.

    L-Alanyl-L-phenylalanine: Used in the synthesis of peptides and studied for its biological activity.

    L-Alanyl-L-tyrosine: Investigated for its potential therapeutic effects and role in protein synthesis.

Properties

IUPAC Name

2-(2-aminopropanoylamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-3-4-6(7(10)12)11-8(13)5(2)9/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRDPRCHSIGJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Norvalinamide, L-alanyl-
Reactant of Route 2
Reactant of Route 2
L-Norvalinamide, L-alanyl-
Reactant of Route 3
Reactant of Route 3
L-Norvalinamide, L-alanyl-
Reactant of Route 4
Reactant of Route 4
L-Norvalinamide, L-alanyl-
Reactant of Route 5
Reactant of Route 5
L-Norvalinamide, L-alanyl-
Reactant of Route 6
Reactant of Route 6
L-Norvalinamide, L-alanyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.